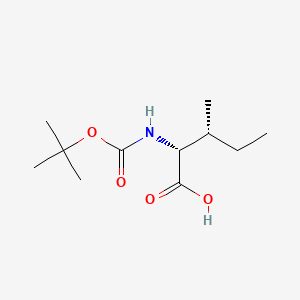

Boc-D-isoleucine

描述

Boc-D-isoleucine, also known as Boc-D-Ile-OH, is a derivative of the essential amino acid isoleucine12. It has a molecular weight of 231.291234 and its empirical formula is C11H21NO434.

Synthesis Analysis

The synthesis of Boc-D-isoleucine involves the use of N,N′-Dicyclohexylcarbodiimide and hydroxybenzotriazole for the amination of the free COOH group of N-tert-butyloxyoxycarbonyl-L-isoleucine5. This process yields corresponding amides. The deprotection of N-tert-butyloxyoxycarbonyl groups with AcOH then yields related amine derivatives5.

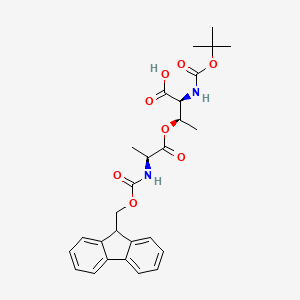

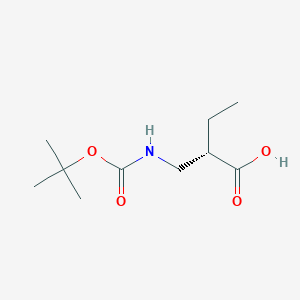

Molecular Structure Analysis

The molecular structure of Boc-D-isoleucine is represented by the empirical formula C11H21NO434. The CAS number for Boc-D-isoleucine is 55721-65-81234.

Chemical Reactions Analysis

Boc-D-isoleucine is involved in various chemical reactions. For instance, it plays a role in Boc solid-phase peptide synthesis and C-H Activation6. It is also used in the preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups5.

Physical And Chemical Properties Analysis

Boc-D-isoleucine appears as a white to off-white powder28. It has a molecular weight of 231.3028 and its optical rotation is [a]D25 = -3.7 ± 1º (C=1 in MeOH)2.

科学研究应用

氨基酸基聚合物的合成:Boc-D-异亮氨酸已被用于合成氨基酸基手性单体及其相应的聚合物。这些聚合物表现出pH响应行为,由于它们的阳离子性质和光学活性(Bauri et al., 2013),因此是药物传递应用和生物分子结合的潜在候选物。

异亮氨酸寡肽的构象分析:对L-异亮氨酸寡聚体进行了研究,以了解它们的构象特性。这些寡聚体,在特定溶剂中,从七聚体开始形成β构象,展示了Boc-D-异亮氨酸对肽结构的影响(Goodman et al., 1971)。

异手性肽的晶体结构:Boc-D-异亮氨酸已被用于研究异手性肽,从而揭示D-手性氨基酸残基在肽中的构象偏好。这项研究有助于理解固态中的肽结构(Fabiola et al., 2001)。

对多肽构象的影响:涉及L-异亮氨酸和D-异异亮氨酸的对映异构同源寡肽的研究表明,侧链中的不对称碳原子显著影响这些多肽的构象特性(Widmer et al., 1979)。

聚合物凝胶的研究:Boc-D-异亮氨酸已被用于设计和合成基于氨基酸的超吸水性聚合物(SAP)有机凝胶,可以转变为水凝胶。这些材料在需要控制膨胀性能的领域具有应用,如药物传递系统(Roy & De, 2014)。

固相肽合成:Boc-D-异亮氨酸在肽的固相合成中起着重要作用。它在偶联反应中的效率以及对肽纯度的影响已被广泛研究,有助于肽合成方法的进展(Young et al., 1990)。

安全和危害

未来方向

While specific future directions for Boc-D-isoleucine are not mentioned in the search results, it’s worth noting that research into amino acids and their derivatives continues to be a vibrant field. The ongoing development of new synthesis methods and the exploration of novel applications in pharmaceutical and medicinal industries suggest a promising future for compounds like Boc-D-isoleucine.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.

属性

IUPAC Name |

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-isoleucine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。